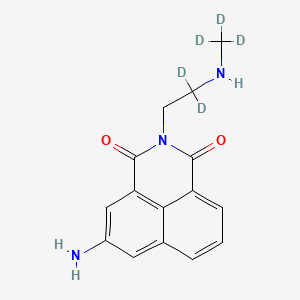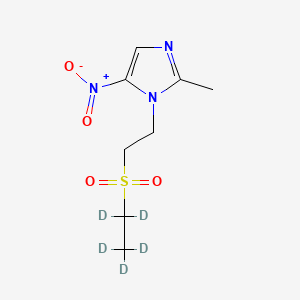
Clenciclohexerol
Descripción general
Descripción
Clenciclohexerol es un compuesto químico que pertenece a la clase de agonistas β-adrenérgicos. Es un análogo del clenbuterol y se ha estudiado por sus posibles aplicaciones terapéuticas en trastornos de desgaste muscular. Los agonistas β-adrenérgicos son conocidos por modular la síntesis y degradación de proteínas, lo que los hace valiosos en varios contextos médicos y de investigación .
Aplicaciones Científicas De Investigación
Clenciclohexerol tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como estándar de referencia en química analítica para la detección y cuantificación de agonistas β-adrenérgicos.
Biología: Estudiado por sus efectos en la síntesis y degradación de proteínas musculares.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de trastornos de desgaste muscular.
Análisis Bioquímico
Biochemical Properties
Clencyclohexerol plays a significant role in biochemical reactions by modulating protein synthesis and degradation. It interacts with β-adrenoceptors, which are G protein-coupled receptors involved in the regulation of various physiological processes . Upon binding to these receptors, Clencyclohexerol activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the activation of protein kinase A (PKA), which subsequently phosphorylates target proteins, influencing their activity and stability .
Cellular Effects
Clencyclohexerol exerts various effects on different cell types and cellular processes. In muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to increased muscle mass . It also affects cell signaling pathways, such as the cAMP-PKA pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Additionally, Clencyclohexerol has been shown to influence the expression of genes involved in muscle growth and differentiation .
Molecular Mechanism
At the molecular level, Clencyclohexerol exerts its effects by binding to β-adrenoceptors on the cell surface . This binding activates adenylate cyclase, increasing cAMP levels and activating PKA . PKA then phosphorylates various target proteins, leading to changes in their activity and stability . Clencyclohexerol also modulates gene expression by influencing transcription factors and other regulatory proteins involved in muscle growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clencyclohexerol can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors . Long-term studies have shown that Clencyclohexerol can have sustained effects on muscle mass and cellular function, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Clencyclohexerol vary with different dosages in animal models. At low doses, it promotes muscle growth without significant adverse effects . At higher doses, Clencyclohexerol can cause deleterious cardiovascular side effects, such as increased heart rate and blood pressure . These toxic effects highlight the importance of careful dosage control in research and potential therapeutic applications .
Metabolic Pathways
Clencyclohexerol is involved in various metabolic pathways, primarily through its interaction with β-adrenoceptors . It influences metabolic flux by modulating the activity of enzymes involved in protein synthesis and degradation . Additionally, Clencyclohexerol affects metabolite levels by altering the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, Clencyclohexerol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . Clencyclohexerol’s distribution is crucial for its effectiveness in promoting muscle growth and modulating cellular processes .
Subcellular Localization
Clencyclohexerol’s subcellular localization is primarily determined by its interactions with β-adrenoceptors on the cell surface . These interactions direct Clencyclohexerol to specific compartments or organelles, where it exerts its effects on protein synthesis, degradation, and gene expression . Post-translational modifications and targeting signals also play a role in its localization and activity .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de clencyclohexerol implica varios pasos, comenzando con la preparación de los compuestos intermedios. Una ruta sintética común incluye la reacción de 4-amino-3,5-diclorobencil alcohol con ciclohexilamina bajo condiciones específicas para formar el producto deseado. La reacción normalmente requiere un solvente como la dimetilformamida (DMF) y un catalizador para facilitar el proceso .
Métodos de Producción Industrial
La producción industrial de clencyclohexerol sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como los reactores de flujo continuo y los sistemas automatizados puede mejorar la eficiencia y la escalabilidad de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Clenciclohexerol se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en las posiciones del anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio u otras bases fuertes en solventes polares.
Productos Principales Formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de compuestos aromáticos sustituidos.
Mecanismo De Acción
Clenciclohexerol ejerce sus efectos uniéndose a los receptores β-adrenérgicos, que forman parte de la familia de receptores acoplados a proteínas G. Al unirse, activa la vía de la adenilato ciclasa, lo que lleva a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc). Esta activación da como resultado la modulación de la síntesis y degradación de proteínas, promoviendo el crecimiento muscular y reduciendo el desgaste muscular .
Comparación Con Compuestos Similares
Compuestos Similares
- Clenbuterol
- Mabuterol
- Brombuterol
- Mapenterol
- Clenpenterol
- Clenproperol
Singularidad
Clenciclohexerol es único debido a su estructura química específica, que proporciona propiedades farmacológicas distintas en comparación con otros agonistas β-adrenérgicos. Sus posibles aplicaciones terapéuticas y consideraciones regulatorias lo convierten en un compuesto de interés en varios campos científicos .
Propiedades
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016396 | |
| Record name | Clencyclohexerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157877-79-7 | |
| Record name | Clencyclohexerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What analytical methods are commonly used to detect Clencyclohexerol in biological samples?
A1: Two primary methods are employed for Clencyclohexerol detection:
Q2: What are the challenges associated with detecting Clencyclohexerol residues in livestock manure, and how do researchers address these challenges?
A: Detecting trace amounts of Clencyclohexerol in complex matrices like livestock manure poses significant analytical challenges. Researchers have developed a novel method using online cleanup technology coupled with UHPLC-MS/MS to overcome these hurdles []. This approach utilizes a Hyper Sep Retain CX column to remove interfering matrix components while selectively retaining Clencyclohexerol and other target analytes. This online cleanup step simplifies sample preparation and enhances the sensitivity and accuracy of the subsequent analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)


![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)



![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)

